

# Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of **milvexian**, a novel, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), for the prevention and treatment of thrombosis. The following sections detail the compound's mechanism of action, its efficacy in established animal models of thrombosis, and its safety profile, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## **Core Efficacy and Safety Data**

**Milvexian** has demonstrated potent antithrombotic efficacy in preclinical models of both venous and arterial thrombosis, coupled with a favorable safety profile characterized by a low bleeding risk.[1][2] The quantitative data from these key studies are summarized below.

### In Vitro Activity and Selectivity

**Milvexian** is a reversible and highly selective inhibitor of FXIa.[3] Its inhibitory activity against FXIa from different species and its selectivity over other related serine proteases are detailed in Table 1.

Table 1: In Vitro Inhibitory Activity and Selectivity of Milvexian



| Target Enzyme                              | Species | Inhibition Constant (Ki) |
|--------------------------------------------|---------|--------------------------|
| Factor XIa                                 | Human   | 0.11 nM                  |
| Factor XIa                                 | Rabbit  | 0.38 nM                  |
| Factor XIa                                 | Dog     | 0.64 nM                  |
| Factor XIa                                 | Rat     | 490 nM                   |
| Factor XIa                                 | Mouse   | 350 nM                   |
| Chymotrypsin                               | Human   | 35 nM                    |
| Plasma Kallikrein                          | Human   | 44 nM                    |
| Data compiled from multiple sources.[3][4] |         |                          |

### **Efficacy in a Rabbit Model of Arterial Thrombosis**

In a rabbit model of electrically-induced carotid artery thrombosis (ECAT), **milvexian** demonstrated dose-dependent efficacy in both preventing and treating arterial thrombosis.[3]

Table 2: Efficacy of Milvexian in the Rabbit ECAT Model (Prevention)

| Milvexian Dose (IV Bolus +<br>Infusion) | Preservation of Carotid<br>Blood Flow (%) | Reduction in Thrombus<br>Weight (%) |
|-----------------------------------------|-------------------------------------------|-------------------------------------|
| 0.063 + 0.04 mg/kg + mg/kg/h            | 32 ± 6                                    | 15 ± 10                             |
| 0.25 + 0.17 mg/kg + mg/kg/h             | 54 ± 10                                   | 45 ± 2                              |
| 1 + 0.67 mg/kg + mg/kg/h                | 76 ± 5                                    | 70 ± 4                              |
| *p < 0.05 vs. vehicle;<br>n=6/dose.[3]  |                                           |                                     |

Table 3: Efficacy of **Milvexian** in the Rabbit ECAT Model (Treatment)



| Milvexian Dose (IV Bolus +<br>Infusion) | Carotid Blood Flow at 90 min (%) | Reduction in Thrombus<br>Weight (%) |
|-----------------------------------------|----------------------------------|-------------------------------------|
| Vehicle                                 | 1 ± 0.3                          | -                                   |
| 0.25 + 0.17 mg/kg + mg/kg/h             | 39 ± 10                          | 25 ± 7                              |
| 1 + 0.67 mg/kg + mg/kg/h                | 66 ± 2                           | 61 ± 6                              |
| p < 0.05 vs. vehicle.[3]                |                                  |                                     |

### Efficacy in a Rabbit Model of Venous Thrombosis

**Milvexian**'s efficacy in preventing venous thrombosis was assessed in a rabbit arteriovenous (AV) shunt model. The results demonstrated a significant, dose-dependent reduction in thrombus formation.[2][4]

Table 4: Efficacy of Milvexian in the Rabbit AV Shunt Model

| Milvexian Dose (IV Bolus + Infusion)                 | Thrombus Weight Reduction (%) |
|------------------------------------------------------|-------------------------------|
| 0.25 + 0.17 mg/kg + mg/kg/h                          | 34.3 ± 7.9                    |
| 1.0 + 0.67 mg/kg + mg/kg/h                           | 51.6 ± 6.8 (p < 0.01)         |
| 4.0 + 2.68 mg/kg + mg/kg/h                           | 66.9 ± 4.8 (p < 0.001)        |
| Data presented as mean ± SEM; n=5-6 per group.[2][4] |                               |

### **Pharmacodynamic Effects and Safety Profile**

A key feature of **milvexian**'s preclinical profile is its ability to prevent thrombosis without significantly impacting hemostasis. This is evidenced by its effects on coagulation parameters and bleeding time.[2][3]

Table 5: Pharmacodynamic and Safety Parameters of Milvexian



| Parameter                                    | Species       | Observation                                                         |
|----------------------------------------------|---------------|---------------------------------------------------------------------|
| Activated Partial Thromboplastin Time (aPTT) | Human, Rabbit | Dose-dependent prolongation. [2][3]                                 |
| Prothrombin Time (PT)                        | Human, Rabbit | No significant change.[2][3]                                        |
| Thrombin Time (TT)                           | Human, Rabbit | No significant change.[2][3]                                        |
| Platelet Aggregation                         | Rabbit        | No alteration in response to ADP, arachidonic acid, or collagen.[3] |
| Bleeding Time (Cuticle)                      | Rabbit        | No increase, even in combination with aspirin.[2][3]                |

### **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are outlined below.

### **In Vitro Enzyme Inhibition Assays**

The inhibitory activity of **milvexian** against human and various animal species' FXIa and other serine proteases was determined using purified enzymes and synthetic substrates. The inhibition constant (Ki) was calculated by measuring enzyme activity across a range of substrate and inhibitor concentrations.[3]

## Rabbit Model of Electrically-Induced Carotid Artery Thrombosis (ECAT)

This model was utilized to assess both the prevention and treatment of arterial thrombosis.[3]

- Animal Model: Anesthetized New Zealand White rabbits.
- Thrombosis Induction: A localized electrical current is applied to a segment of the carotid artery to induce endothelial injury and subsequent thrombus formation.
- Drug Administration: For prevention studies, **milvexian** was administered as an intravenous (IV) bolus followed by a continuous infusion prior to the electrical injury. In treatment studies,



the drug was administered after thrombosis had been established.

- Efficacy Endpoints: The primary efficacy endpoints were carotid blood flow, monitored continuously, and the final weight of the thrombus at the end of the experiment.
- Pharmacodynamic and Safety Assessments: Blood samples were collected for ex vivo measurement of aPTT, PT, and TT. Bleeding time was assessed using a standardized cuticle bleeding model.

### Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model was employed to evaluate the efficacy of **milvexian** in preventing venous thrombosis.[2][4][5]

- Animal Model: Anesthetized New Zealand White rabbits.
- Thrombosis Induction: An extracorporeal AV shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
- Drug Administration: Milvexian was administered as an IV bolus followed by a continuous infusion.
- Efficacy Endpoint: The primary endpoint was the weight of the thrombus formed within the shunt after a set period.
- Pharmacodynamic Assessments: Ex vivo measurements of aPTT, PT, and TT were conducted on blood samples.

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the mechanism of action of **milvexian** and the workflows of the key preclinical models.





Click to download full resolution via product page

Caption: Milvexian's mechanism of action in the coagulation cascade.





Click to download full resolution via product page

Caption: Experimental workflow for the rabbit ECAT model.





Click to download full resolution via product page

Caption: Experimental workflow for the rabbit AV shunt model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]
- To cite this document: BenchChem. [Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#milvexian-preclinical-studies-in-thrombosis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com